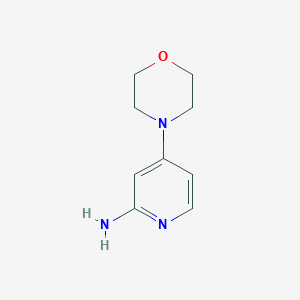

2-Amino-4-morpholinopyridine

Descripción

Contextualization within Heterocyclic Chemistry Research

2-Amino-4-morpholinopyridine is a substituted pyridine (B92270) derivative, placing it firmly within the extensive field of heterocyclic chemistry. Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are of immense interest due to their prevalence in natural products and their utility as scaffolds for designing novel molecules with specific biological functions.

The synthesis of substituted pyridines, including those bearing amino and morpholino groups, is a significant area of focus in organic synthesis. Researchers frequently employ multicomponent reactions to construct these complex molecules in an efficient manner. For instance, studies have shown the synthesis of 2-amino-4-ferrocenyl-6-morpholinopyridine-3,5-dicarbonitriles through one-pot reactions involving various reactants in the presence of morpholine (B109124). researchgate.netmdpi.com Such synthetic strategies are crucial for generating libraries of related compounds that can be screened for potential biological activities. The development of novel synthetic methods, such as those for 2-morpholinocinchomeronic acid dinitrile derivatives, further expands the toolkit available to chemists for creating diverse pyridine-based structures. bohrium.com The investigation of compounds like this compound is therefore a part of the broader effort to explore new chemical space and develop versatile building blocks for functional molecules. researchgate.net

Significance of Pyridine and Morpholine Moieties in Medicinal Chemistry

The academic and industrial interest in this compound is largely due to the well-established importance of its two core components, the pyridine and morpholine rings, in the development of pharmaceutical agents.

The pyridine ring is a ubiquitous six-membered heteroaromatic nucleus found in numerous natural products, such as vitamins and alkaloids, and is a key structural component in a multitude of approved drugs. nih.govacs.org Its significance in drug design is multifaceted. As a polar, ionizable aromatic compound, the pyridine moiety can enhance the solubility and bioavailability of drug candidates. rasayanjournal.co.in This feature is critical for ensuring that a potential drug can be effectively absorbed and distributed within the body.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can interact with a wide range of biological targets, leading to diverse pharmacological activities. These activities include anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant effects, among others. researchgate.net The versatility of the pyridine ring allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological profile of a lead compound to optimize its potency and selectivity. acs.org The development of 1,2,3-triazolyl-pyridine hybrids as potential anticancer agents is one example of how the pyridine scaffold is utilized in the search for new therapeutics. acs.org

| Drug Class | Examples of Pyridine-Containing Drugs |

| Anticancer | Lavendamycin, Streptonigrin, Crizotinib acs.org |

| Antitubercular | Isoniazid, Ethionamide |

| Antiviral (HIV/AIDS) | Delavirdine |

| Alzheimer's Disease | Tacrine |

| Antifungal | Ciclopirox |

| NSAID (Arthritis) | Piroxicam |

| Hypertension | Nilvadipine |

This table presents some examples of drugs where the pyridine scaffold is a key structural feature.

Morpholine and its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. It is a building block in several approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib. nih.gov The morpholine ring can be crucial to a drug's mechanism of action, sometimes forming an integral part of the pharmacophore that binds to a specific enzyme or receptor. For example, in the anticancer drug Gefitinib, the morpholine group was added to extend the plasma half-life of the compound. mdpi.com The ability of morpholine to modulate a molecule's properties makes it a valuable tool for medicinal chemists aiming to develop safer and more effective drugs.

| Drug Name | Therapeutic Area | Role of Morpholine Moiety |

| Linezolid | Antibacterial | Important for binding to the bacterial ribosome. nih.gov |

| Gefitinib | Anticancer | Prolongs plasma half-life. mdpi.com |

| Aprepitant | Antiemetic | Contributes to increased potency. nih.gov |

| Reboxetine | Antidepressant | Key component of the CNS-active pharmacophore. |

| Finafloxacin | Antibacterial | Part of the core structure. |

This table highlights some approved drugs containing the morpholine moiety and its contribution to their function.

Overview of Research Trajectories for this compound and its Derivatives

Research into this compound and its analogues is proceeding along several key trajectories, primarily focused on exploring their potential in medicinal chemistry. While direct research on the title compound is not extensively published, studies on closely related structures provide insight into its potential applications.

A significant area of investigation is in oncology . Derivatives of substituted morpholinopyridines, such as 2-bromo-6-morpholinopyridine, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. Inhibition of these kinases can halt the proliferation of cancer cells, making these compounds potential candidates for cancer therapy. Furthermore, various 2-aminopyrimidine (B69317) derivatives have demonstrated high anti-proliferative activity against a range of cancer cell lines. nih.gov

Another research avenue is the development of central nervous system (CNS) agents . 2-aminopyridine (B139424) derivatives have been synthesized and evaluated as potential antagonists for the sigma-2 (σ₂) receptor, a target of interest for the diagnosis and treatment of tumors.

The pharmacological and safety profile of this class of compounds is also under scrutiny. For instance, 4-morpholinopyridine (B1661938) was tested in an Ames assay to resolve contradictions between in silico predictions and experimental results regarding its mutagenicity, an important consideration for any potential pharmaceutical agent or impurity. The broad pharmacological potential of morpholine derivatives in general, from anticancer to anti-inflammatory activity, suggests that derivatives of this compound could be explored for a wide range of therapeutic targets.

The synthesis of novel derivatives continues to be a key research focus. The creation of complex structures, such as 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives, allows for the exploration of structure-activity relationships and the identification of compounds with enhanced biological functions, including antibacterial and DNA/protein binding affinities. nih.gov These research efforts collectively aim to unlock the therapeutic potential of the this compound scaffold.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQRMEXRBFYCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620314 | |

| Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722549-98-6 | |

| Record name | 4-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations in Academic Studies

Established Synthetic Pathways for 2-Amino-4-morpholinopyridine

Traditional synthetic routes provide a robust foundation for the laboratory-scale preparation of this compound. These methods often involve the sequential or one-pot construction of the pyridine (B92270) ring or the functionalization of a pre-existing pyridine core.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netbohrium.com These reactions are advantageous due to their atom economy, procedural simplicity, and the ability to generate diverse molecular structures quickly. bohrium.comacsgcipr.org The synthesis of pyridine derivatives through MCRs is a well-established field, often involving the condensation of aldehydes, ketones, nitriles, and an ammonium source. researchgate.netresearchgate.net

Common MCRs for pyridine synthesis include the Hantzsch reaction and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. taylorfrancis.com While direct synthesis of this compound via a single MCR is not prominently documented, the principles of MCRs can be applied to construct a highly functionalized pyridine ring that can be later converted to the target compound. For example, a one-pot reaction could theoretically involve a morpholine-containing building block, a suitable dicarbonyl compound, and a nitrile source with an ammonia equivalent to assemble the core structure.

Table 1: Overview of Common Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Typical Reactants | Key Features |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Salt | Forms a dihydropyridine (B1217469) intermediate requiring subsequent oxidation. acsgcipr.orgtaylorfrancis.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Directly yields a substituted 2-hydroxypyridine or 2-aminopyridine (B139424). acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Involves a Michael addition followed by cyclization and aromatization. acsgcipr.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated Carbonyl, Ammonium Acetate (B1210297) | A versatile method allowing for a wide range of substituents. acsgcipr.org |

These MCR strategies offer a convergent and efficient approach to the pyridine skeleton, which is central to the structure of this compound. bohrium.com

A more direct and common approach to synthesizing this compound involves the modification of a pre-existing, suitably functionalized pyridine ring. This strategy typically relies on nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridine ring is displaced by a nucleophile.

The most common precursors for this type of synthesis are 2-amino-4-halopyridines, such as 2-amino-4-chloropyridine (B16104). semanticscholar.org In this pathway, the chlorine atom at the C4 position serves as an effective leaving group. The secondary amine of morpholine (B109124) acts as a nucleophile, attacking the electron-deficient C4 position of the pyridine ring to displace the chloride and form the desired C-N bond.

Reaction Scheme:

Step 1: Nucleophilic attack by morpholine on 2-amino-4-chloropyridine.

Step 2: Departure of the chloride leaving group.

Step 3: Deprotonation to yield the final product, this compound.

This method is highly effective because the pyridine ring is "activated" towards nucleophilic attack by the ring nitrogen atom. The synthesis of various polychlorinated 2-aminopyridines has been achieved through modifications of such precursor compounds, demonstrating the robustness of this synthetic route. semanticscholar.org Alternatively, one could start with a 4-chloro-2-nitropyridine, first reacting it with morpholine and then reducing the nitro group to an amino group. The synthesis of related 2-aminopyridine compounds often involves the substitution of a 2-halopyridine with an amine, a process that can be adapted for substitutions at the C4 position. nih.gov

Morpholine is a versatile heterocyclic secondary amine widely used as a building block in organic synthesis and medicinal chemistry. ambeed.comresearchgate.net Its utility stems from the nucleophilic character of its nitrogen atom and its ability to form stable structures when incorporated into larger molecules. lifechemicals.com In the context of this compound synthesis, morpholine functions as the key nucleophile that is introduced onto the pyridine scaffold.

The chemical properties of morpholine, containing both an amine and an ether functional group, make it a valuable synthon. ambeed.com Its incorporation into quinoline derivatives to create antitumor agents highlights its role in forming C-N bonds with heterocyclic aromatic rings, typically through the displacement of a halogen. nih.gov This is directly analogous to its role in the synthesis of this compound from a 4-halopyridine precursor. The synthesis of various biologically active compounds and pharmaceuticals containing the morpholine moiety underscores its importance as a fundamental building block in modern organic synthesis. researchgate.netlifechemicals.com

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of chemical syntheses, advanced methods such as microwave-assisted synthesis and solvent-free reaction conditions are increasingly employed.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve reaction purity. mdpi.commdpi.com This technique has been successfully applied to a wide range of reactions, including the synthesis of heterocyclic compounds like pyrimidines and pyridines. nih.govrsc.orgnih.gov

In the synthesis of this compound, microwave irradiation can be applied to the nucleophilic aromatic substitution reaction between a 4-halopyridine precursor and morpholine. The rapid and efficient heating provided by microwaves can overcome the activation energy barrier for the reaction more effectively than conventional heating methods, leading to a significant acceleration of the synthesis. mdpi.com For example, the synthesis of 2-amino-4,6-diarylpyrimidine derivatives has been achieved in a two-step process under microwave irradiation, demonstrating the applicability of this technology for constructing related nitrogen-containing heterocycles. rsc.org

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Synthesis of Acetamide Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 2–3 hours | Moderate (up to 60%) | mdpi.com |

| Microwave Irradiation | A few minutes | Good | mdpi.com |

This comparison, drawn from the synthesis of related compounds, illustrates the potential advantages of applying microwave technology to the synthesis of this compound.

Solvent-free synthesis, also known as solid-state reaction or neat reaction, is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents. scispace.com These reactions can lead to higher efficiency, easier product purification, and a significant reduction in chemical waste.

A solvent-free approach for synthesizing this compound could involve heating a mixture of a solid 2-amino-4-halopyridine precursor with liquid morpholine. In this scenario, morpholine acts as both a reactant and the reaction medium, eliminating the need for an additional solvent. nih.gov This approach has been shown to be effective for the synthesis of 2-aminopyridines, affording the corresponding products regioselectively and in good yields. nih.gov Multi-component reactions for the synthesis of 2-amino-3-cyanopyridine derivatives have also been successfully developed under solvent-free conditions, showcasing the broad applicability of this method. nih.gov The development of a solvent-free, one-pot MCR for pyridine-dicarbonitrile derivatives further highlights the potential of this technique to produce complex molecules efficiently and cleanly. scispace.com

Catalytic Methodologies

Specific catalytic methodologies for the synthesis of this compound are not detailed in the available research literature. While general methods for the synthesis of 2-aminopyridines often involve transition-metal-catalyzed reactions like the Buchwald-Hartwig amination or copper-catalyzed processes, no studies detailing these methods for the targeted synthesis of this compound were found.

Characterization Techniques for Synthesized Compounds in Research

Spectroscopic Methods for Structural Elucidation

No specific spectroscopic data sets for this compound were found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for the structural elucidation of this compound are not available in published research.

Infrared (IR) Spectroscopy

Specific IR absorption frequencies (cm⁻¹) corresponding to the functional group vibrations (e.g., N-H, C-N, C-O stretches) for this compound have not been reported.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

There are no available mass spectrometry or high-resolution mass spectrometry data detailing the molecular ion peak (m/z) or fragmentation patterns for this compound.

X-ray Diffraction Analysis for Solid-State Structures

No crystallographic data, such as unit cell parameters or space group information, from single-crystal X-ray diffraction analysis of this compound has been published.

Derivatization Strategies of this compound

The core structure of this compound offers multiple sites for chemical modification. Researchers have explored various derivatization strategies to synthesize analogues with improved properties. These strategies primarily focus on the functionalization of the pyridine ring, alterations to the morpholine unit, and the creation of hybrid molecules that incorporate other pharmacologically active fragments.

Functional Group Modifications on the Pyridine Ring

Modifications on the pyridine ring of this compound are crucial for modulating the electronic properties and steric profile of the molecule, which can significantly impact its interaction with biological targets. While direct functionalization studies on this compound are not extensively documented, research on analogous 2-aminopyridine structures provides valuable insights into potential synthetic routes.

A common strategy for modifying the pyridine ring involves electrophilic substitution. For pyridine derivatives, direct electrophilic substitution can be challenging due to the electron-deficient nature of the ring. However, the amino group at the C2 position can direct electrophiles to the C3 and C5 positions. Furthermore, the formation of a pyridine N-oxide can activate the C4 and C6 positions for electrophilic attack. quimicaorganica.orgabertay.ac.uk

In studies on the closely related 2-amino-4-methylpyridine (B118599), the C6 position has been identified as a tolerant site for the introduction of various substituents. nih.gov This suggests that the C6 position of this compound could be a prime target for functionalization. Synthetic approaches could involve lithiation at the C6 position followed by quenching with an electrophile. For instance, in the synthesis of 2-amino-4-methylpyridine analogues, the intermediate was treated with n-butyllithium to achieve lithiation, followed by reaction with various electrophiles to introduce new functional groups. nih.gov

Another potential avenue for pyridine ring modification is nucleophilic aromatic substitution (SNAr) on halogenated precursors. If a halogen, such as chlorine or bromine, is present on the pyridine ring, it can be displaced by a variety of nucleophiles. This approach is widely used for the synthesis of substituted pyridines. nih.gov

The table below summarizes potential functional group modifications on the pyridine ring based on reactions performed on analogous compounds.

| Position | Reaction Type | Reagents and Conditions | Potential Functional Group |

| C3/C5 | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogen (-Br, -Cl) |

| C6 | Lithiation and Electrophilic Quench | n-BuLi, then E+ (e.g., aldehydes, alkyl halides) | Alkyl, Hydroxyalkyl |

| C6 | Cross-coupling Reactions (on halogenated precursor) | Palladium catalysts, boronic acids/esters | Aryl, Heteroaryl |

Modifications of the Morpholine Moiety

The morpholine moiety in this compound plays a significant role in the molecule's solubility and pharmacokinetic properties. Modifications to this part of the structure can fine-tune these characteristics. The secondary amine within the morpholine ring is a key site for derivatization.

N-Alkylation and N-Acylation: The nitrogen atom of the morpholine ring can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net This allows for the introduction of simple alkyl chains, functionalized alkyl groups, or larger aromatic systems. N-acylation, using acyl chlorides or anhydrides, can introduce amide functionalities, which can alter the hydrogen bonding capabilities of the molecule.

Ring Modification: While less common, modifications to the morpholine ring itself are also possible. This could involve the synthesis of analogues with substituted morpholine rings, for example, by starting with a substituted morpholine during the initial synthesis of the this compound core.

The following table outlines potential modifications of the morpholine moiety.

| Modification Site | Reaction Type | Reagents and Conditions | Resulting Moiety |

| Morpholine Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | N-Alkylmorpholine |

| Morpholine Nitrogen | N-Acylation | Acyl chloride or Anhydride, Base | N-Acylmorpholine |

| Morpholine Nitrogen | Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Substituted morpholine |

Synthesis of Hybrid Compounds

The synthesis of hybrid compounds involves covalently linking this compound with another pharmacophore to create a single molecule with potentially dual or synergistic biological activities. This strategy is widely employed in drug discovery to target multiple pathways or to enhance the potency and selectivity of a lead compound.

One approach to synthesizing such hybrids is to utilize the reactive functional groups on the this compound scaffold. The primary amino group at the C2 position is a versatile handle for forming amide, urea, or thiourea (B124793) linkages. For example, the amino group can be reacted with a carboxylic acid derivative of another bioactive molecule to form an amide bond.

In the context of developing kinase inhibitors, the 2-aminopyridine scaffold is a common pharmacophore. Hybrid molecules can be designed where the this compound core is linked to fragments that can interact with specific regions of a kinase's active site. For instance, researchers have synthesized hybrid compounds by coupling 2-aminopyrimidine (B69317) derivatives with other heterocyclic systems known to inhibit kinases like EGFR and BRAFV600E. researchgate.net

The table below provides examples of potential hybrid compound syntheses starting from this compound.

| Linkage Type | Functional Group on this compound | Coupling Partner | Resulting Hybrid Structure |

| Amide | 2-Amino group | Carboxylic acid or Acyl chloride | 2-(Acylamino)-4-morpholinopyridine derivative |

| Urea/Thiourea | 2-Amino group | Isocyanate or Isothiocyanate | N-(4-morpholinopyridin-2-yl)urea/thiourea derivative |

| Sulfonamide | 2-Amino group | Sulfonyl chloride | N-(4-morpholinopyridin-2-yl)sulfonamide derivative |

Biological and Pharmacological Research Applications

Anticancer Research and Antitumor Activities

Derivatives built upon the aminopyridine and morpholine (B109124) frameworks have demonstrated notable potential in preclinical anticancer research. These compounds have been synthesized and evaluated for their ability to combat various cancer types by targeting the cellular machinery responsible for tumor progression.

A significant body of research has demonstrated the antiproliferative effects of compounds containing the 2-aminopyridine (B139424) or morpholine moiety against a wide spectrum of human cancer cell lines. The efficacy of these derivatives is often quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

For instance, a series of 2-morpholino-4-anilinoquinoline derivatives were tested against the HepG2 liver cancer cell line, with several compounds exhibiting potent activity. Specifically, compounds designated as 3c, 3d, and 3e showed IC50 values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.gov In another study, 2'-chloro-4'-aminoflavone derivatives demonstrated high anti-proliferation activity against HepG2 cells, with some compounds showing IC50 values of approximately 2.0 µM. nih.gov

Derivatives of 2-aryl-4-aminoquinazoline have also been evaluated for their antiproliferative effects. One promising compound, 9e, displayed significant inhibitory activity against A549 (lung carcinoma), NCI-H460 (large cell lung cancer), and H1975 (non-small cell lung cancer) cell lines, with IC50 values of 14.33 µM, 17.81 µM, and 13.41 µM, respectively. nih.gov Furthermore, a class of 2-amino-4-(1,2,4-triazol)pyridine derivatives showed potent anti-proliferative activity against the H1975 non-small cell lung cancer cell line. nih.gov The antiproliferative activities of various aminoquinoline derivatives have also been assessed against breast adenocarcinoma (MCF-7), lung carcinoma (H460), and colon carcinoma (HCT 116 and SW620) cell lines, with many showing IC50 values in the low micromolar range. nih.gov

| Compound Class | Specific Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|---|

| 2-morpholino-4-anilinoquinoline | 3c | HepG2 | Liver Cancer | 11.42 | nih.gov |

| 2-morpholino-4-anilinoquinoline | 3d | HepG2 | Liver Cancer | 8.50 | nih.gov |

| 2-morpholino-4-anilinoquinoline | 3e | HepG2 | Liver Cancer | 12.76 | nih.gov |

| 2'-chloro-4'-aminoflavone | 4c | HepG2 | Liver Cancer | ~2.0 | nih.gov |

| 2-aryl-4-aminoquinazoline | 9e | A549 | Lung Carcinoma | 14.33 | nih.gov |

| 2-aryl-4-aminoquinazoline | 9e | NCI-H460 | Large Cell Lung Cancer | 17.81 | nih.gov |

| 2-aryl-4-aminoquinazoline | 9e | H1975 | Non-Small Cell Lung Cancer | 13.41 | nih.gov |

Beyond simply halting proliferation, derivatives of 2-amino-4-morpholinopyridine can actively induce cancer cell death through apoptosis, a form of programmed cell suicide, and can arrest the cell cycle to prevent cell division.

Studies on 2-morpholino-4-anilinoquinoline derivatives demonstrated that these compounds could induce G0/G1 phase cell cycle arrest in HepG2 cells, thereby inhibiting their proliferation. nih.gov Similarly, certain ferrocene (B1249389) derivatives have been shown to cause cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma cells. mdpi.com Further investigation into a specific 2-aryl-4-aminoquinazoline derivative, compound 9e, revealed that it could induce significant apoptosis in A549 lung cancer cells and also block the cell cycle in the S-phase in a concentration-dependent manner. nih.gov

In another study, a 2'-chloro-4'-aminoflavone derivative, compound 4c, was found to induce nuclear disassembly and DNA fragmentation in HepG2 cells. nih.gov Flow cytometry analysis confirmed a significant increase in the apoptotic cell population and showed that the cell cycle was arrested at the G2/M phase. nih.gov

A primary mechanism through which many modern anticancer agents exert their effects is by inhibiting protein kinases. These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Derivatives incorporating the this compound structure have been specifically designed and investigated as inhibitors of several key oncogenic kinases and their associated pathways.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and tumor development. hilarispublisher.commdpi.com Consequently, it is a major target in cancer therapy. Several classes of compounds related to the this compound scaffold have been developed as EGFR inhibitors.

A novel class of 2-amino-4-(1,2,4-triazol)pyridine derivatives was specifically designed as potent EGFR inhibitors. nih.gov One compound from this series, 10c, demonstrated significant inhibitory activity against the drug-resistant EGFR L858R/T790M mutant. nih.gov Another compound, 10j, was highly potent against the glioblastoma-associated U87-EGFRvⅢ cell line. nih.gov Similarly, research into 2-aryl-4-aminoquinazoline derivatives identified a compound (9e) with excellent enzymatic inhibitory activity and selectivity for the EGFR L858R/T790M mutant, showing an IC50 value of 0.74 µM in kinase assays. nih.gov The development of pyrimidine-based molecules, such as Osimertinib, which contains a pyrimidine (B1678525) core, has also proven effective as irreversible inhibitors of both wild-type and mutant EGFR. nih.gov

The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell proliferation, survival, and metabolism. mdpi.com The morpholine group is a key structural feature in several known PI3K inhibitors, such as ZSTK474.

Research has explored the modification of this morpholine component to develop new PI3K inhibitors. nih.gov A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized as PI3K inhibitors. One candidate, compound 17p, showed potent inhibitory activity against PI3Kα (IC50: 31.8 nM) and PI3Kδ (IC50: 15.4 nM), comparable to the control drug BKM-120. frontiersin.org This work highlights the potential of using the 2,4-dimorpholinopyrimidine group as a core structure for developing novel and effective PI3K inhibitors. frontiersin.org

Aurora kinases are a family of serine/threonine kinases that are essential for cell division (mitosis). Aurora B, in particular, plays a critical role in ensuring chromosomes are correctly attached to the mitotic spindle. Overexpression of Aurora kinases is common in various cancers, making them attractive targets for anticancer drugs. nih.gov

While direct studies on this compound are limited, related pyrimidine-based structures have been successfully developed as Aurora kinase inhibitors. For example, CYC116, a pyrimidin-2-amine derivative, was designed as an ATP-competitive inhibitor of Aurora kinases, with a reported IC50 value of 69 nM for Aurora B. mdpi.com The development of highly selective, orally bioavailable phthalazin-1-amine derivatives like AMG 900, which potently inhibit Aurora kinases, further underscores the utility of aminopyrimidine-related scaffolds in targeting this class of enzymes. researchgate.net Research on various pyrimidine derivatives has led to the identification of potent inhibitors of both Aurora A and Aurora B kinases, demonstrating the versatility of this heterocyclic core in designing kinase inhibitors. nih.govazidobutyric-acid-nhs-ester.com

Inhibition of Specific Kinases and Signaling Pathways

Cholinesterase Inhibition

Derivatives of the 2-aminopyridine class have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Research into these compounds, which are also known for anti-inflammatory properties, suggests a potential dual-action therapeutic approach, particularly for conditions like Alzheimer's disease where both inflammation and cholinergic deficit are implicated. nih.gov

Quantitative structure-activity relationship (QSAR) studies have shown that the binding affinity of these derivatives to cholinesterases can be improved through specific structural changes. nih.gov Enhancements in inhibitory activity are associated with an increase in the molecule's volume and the substitution of the amide oxygen with a sulfur atom. nih.gov A new series of pyridine (B92270) derivatives featuring a carbamic or amidic function were designed and synthesized to act as cholinesterase inhibitors. nih.gov Within this series, a carbamate (B1207046) derivative emerged as the most potent human AChE inhibitor with an IC50 value of 0.153 µM, while another carbamate was the most effective inhibitor of human BChE, with an IC50 of 0.828 µM. nih.gov Despite these modifications, the binding affinity of these 2-aminopyridine derivatives generally remains weaker than that of established specific inhibitors like tacrine. nih.gov

Human Neuronal Nitric Oxide Synthase (hnNOS) Inhibition

The 2-aminopyridine scaffold is a cornerstone for developing potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS), a key therapeutic target for various neurodegenerative disorders. nih.govnih.govrsc.org Overproduction of nitric oxide (NO) by nNOS is linked to the pathogenesis of conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.govrsc.org The primary challenge in this area is designing inhibitors that are potent in humans and highly selective over the other two mammalian NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govnih.gov

Researchers have demonstrated that the 2-aminopyridine core is vital for anchoring inhibitors to key amino acid residues (specifically Glu-597) at the active site of human nNOS. escholarship.org Significant success has been achieved with derivatives that incorporate a central pyridine linker. nih.govnih.gov One of the most promising inhibitors, compound 14j , exhibits exceptional potency and selectivity. nih.govnih.gov

| Target Enzyme | Kᵢ Value (nM) | Selectivity Fold (n/e) | Selectivity Fold (n/i) |

| Rat nNOS | 16 | 828 | 118 |

| Human nNOS | 13 | 1761 | - |

Data sourced from multiple studies. nih.govnih.gov

X-ray crystallography has revealed that the high selectivity of compounds like 14j for human nNOS over rat nNOS is due to the formation of two hydrogen bonds with tyrosine residues in the human enzyme's active site, compared to only one in the rat isoform. nih.gov This structural insight is crucial for the rational design of next-generation inhibitors. nih.gov Further optimization of the scaffold by shortening an amino sidechain has led to inhibitors with excellent permeability, a critical factor for drugs targeting the central nervous system. escholarship.org

DNA/BSA Binding Affinities and Interactions

The interaction of 2-aminopyridine derivatives with biological macromolecules such as DNA and bovine serum albumin (BSA) has been a subject of investigation to understand their mechanism of action and pharmacokinetic properties. nih.gov BSA is a major transport protein in the bloodstream, and a drug's affinity for it can significantly influence its distribution and availability. mdpi.com

Studies on various 2-amino-4-aryl-6-pyridopyrimidine compounds and their N-alkyl bromide derivatives have shown that they bind strongly to both DNA and BSA. nih.gov The binding affinity is often enhanced by increasing the length of the N-alkyl chain. nih.gov The interaction with BSA is typically investigated using fluorescence quenching experiments. researchgate.netnih.gov The intrinsic fluorescence of BSA, primarily from its tryptophan residues, decreases upon binding with these compounds. nih.gov This quenching is often due to a static interaction, where a complex is formed between the compound and the protein. researchgate.net The binding constants (Kb) for such interactions are often in the range of 10³ to 10⁵ M⁻¹, indicating a moderate to high affinity. researchgate.netmdpi.com

| Compound Type | Binding Constant (Kb) | Stoichiometry (Compound:BSA) | Interaction Type |

| 2-amino-4,6-diphenyl-pyridinium-3-carbonitrile derivatives | Moderate | 1:1 | Static |

| Metal complexes with quinoline-derived sulfonamides | 10⁴ - 10⁵ M⁻¹ | Not Specified | Static |

Data compiled from various spectroscopic studies. researchgate.netmdpi.com

The calculated negative free energy change (ΔG) in these binding studies indicates that the complexation process is spontaneous. researchgate.net These findings suggest that 2-aminopyridine-based compounds can be effectively transported and distributed in the body, which is a crucial aspect of their therapeutic potential.

Preclinical Studies and Therapeutic Potential

The diverse biological activities of 2-aminopyridine derivatives have positioned them as promising candidates for therapeutic development. Preclinical research has largely focused on their potential in neurodegenerative diseases and cancer.

The potent and selective inhibition of hnNOS by 2-aminopyridine derivatives makes them viable candidates for treating neurodegenerative disorders. nih.govnorthwestern.edu In vivo studies in mouse models have demonstrated the potential of these compounds. For example, a radiolabeled 2-amino-4-methylpyridine (B118599) analogue, [(¹⁸F]9), was successfully used as a PET tracer to image iNOS activation in mice, demonstrating favorable properties for in vivo applications. nih.gov Another study showed that 2-amino-4-methylpyridine effectively inhibited the rise in plasma nitrate (B79036) in rats treated with lipopolysaccharide (LPS), indicating potent in vivo inhibition of NOS II activity. nih.gov

Furthermore, the ability of these compounds to inhibit cholinesterases, coupled with their anti-inflammatory effects, suggests a potential therapeutic role in Alzheimer's disease. nih.gov In oncology, studies have revealed that certain 2-amino-4-aryl-6-pyridopyrimidines and their derivatives exhibit high anti-proliferative activity against various cancer cell lines, including Hep3B, A549, HeLa, and MCF7. nih.gov Their strong binding to DNA and BSA further supports their potential as anticancer agents. nih.gov These results indicate that novel compounds based on this scaffold are promising antiproliferative agents and warrant further investigation for cancer therapy. nih.gov

Antimicrobial and Antibacterial Activities

Derivatives of 2-aminopyridine and related structures containing morpholine have demonstrated significant antimicrobial and antibacterial properties. nih.govmdpi.comnih.govnih.gov Research has shown that these compounds can be effective against a range of pathogenic microorganisms, including drug-resistant strains. nih.gov The antibacterial activity is often attributed to the ability of these compounds to disrupt critical bacterial processes. For instance, a series of ruthenium-based agents modified with a morpholine moiety were found to kill bacteria by destroying the bacterial membrane and inducing the production of reactive oxygen species (ROS). nih.gov

Activity against Specific Bacterial Strains

The antibacterial spectrum of 2-aminopyridine derivatives includes both Gram-positive and Gram-negative bacteria, although they often show higher efficacy against Gram-positive strains. mdpi.com This selectivity may be due to differences in the cell wall structure between the two types of bacteria. mdpi.com

Specific compounds have shown noteworthy activity. For example, one 2-aminopyridine derivative (2c ) exhibited high activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL. mdpi.com Other derivatives have demonstrated broad activity, with inhibition zones against Bacillus subtilis, Listeria monocytogenes, and Bacillus cereus ranging from 11.33 mm to 13 mm. mdpi.com Morpholine-modified ruthenium complexes have shown exceptional potency against S. aureus, with an MIC value of just 0.78 µg/mL, which is superior to many clinically used antibiotics. nih.gov

| Compound/Derivative | Bacterial Strain(s) | Activity Metric (MIC/Inhibition Zone) | Reference(s) |

| Compound 2c (2-aminopyridine derivative) | S. aureus, B. subtilis | 0.039 µg/mL | mdpi.com |

| General 2-aminopyridine derivatives | B. subtilis, L. monocytogenes, B. cereus | 11.33 - 13 mm | mdpi.com |

| Ru(ii)-3 (Morpholine-modified Ru-complex) | S. aureus | 0.78 µg/mL | nih.gov |

| N-alkylated pyridine salts | S. aureus, E. coli | MIC = 55-56% inhibition at 100 µg/mL | nih.gov |

| 2-amino-4-pyrazolyl-4H-1,3-oxazines | S. aureus | Pronounced antimicrobial activity | nanobioletters.com |

Antibiofilm Activity

Bacterial biofilms are a major challenge in treating chronic infections due to their high resistance to conventional antibiotics. researchgate.net Several studies have highlighted the potential of 2-aminopyridine and morpholine derivatives to combat biofilms. nih.govnih.gov

These compounds can both inhibit the formation of new biofilms and eradicate mature ones. nih.govnih.gov For example, certain 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, which contain the 2-aminopyrimidine (B69317) core, effectively inhibited biofilm formation in methicillin-resistant S. aureus (MRSA) with IC50 values around 20 µM. nih.gov A particularly potent morpholine-modified ruthenium agent was shown to not only inhibit biofilm formation by S. aureus but also to effectively remove pre-existing, mature biofilms. nih.gov The mechanism of antibiofilm activity can involve the disruption of the extracellular matrix that holds the biofilm together. nih.gov This activity against biofilms, including those of drug-resistant bacteria, underscores the therapeutic potential of these compounds in addressing persistent infections. nih.gov

Drug Resistance Studies

A primary challenge in modern medicine, particularly in oncology, is the development of drug resistance. The 2-aminopyridine scaffold has been instrumental in designing molecules that can overcome these resistance mechanisms.

Researchers have designed and synthesized a novel class of 2-amino-4-(1,2,4-triazol)pyridine derivatives to function as potent epidermal growth factor receptor (EGFR) inhibitors. nih.gov These compounds are engineered to combat resistance to tyrosine kinase inhibitors (TKIs). nih.gov Specifically, certain derivatives have demonstrated significant inhibitory activity against the EGFRL858R/T790M mutant, which is a common mechanism of resistance in non-small cell lung cancer. nih.gov One compound, 10j, was found to be highly effective against the glioblastoma cell line U87-EGFRvⅢ, showing potency significantly greater than existing drugs like Osimertinib and Lazertinib. nih.gov This line of research highlights the utility of the 2-amino-4-triazolylpyridine scaffold in developing next-generation inhibitors for TKI-resistant cancers. nih.gov

Similarly, derivatives of 2-aminopyridine have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), targeting mutations that confer resistance to the drug crizotinib. nih.gov By incorporating a 2-pyridone moiety, scientists created compounds with excellent activity against challenging resistant ALK mutants, such as ALKL1196M and ALKG1202R. nih.gov

In the context of colorectal cancer, a 2-amino-pyridine derivative was designed as a selective CDK8 inhibitor. acs.org This compound showed potent activity against colon cancer cells that are resistant to the drug sorafenib. acs.org Furthermore, studies on 2-aminopyridine derivatives have shown they can possess enhanced activity in doxorubicin-resistant breast cancer cells (MCF7adr), a phenomenon known as collateral sensitivity that is being explored for treating drug-resistant tumors. researchgate.net

Receptor Binding and Modulation Studies

Neuropeptide Y (NPY) Receptor Modulation (e.g., Y1 Receptor Antagonism)

The Neuropeptide Y (NPY) system, particularly the Y1 receptor, is a key regulator of various physiological processes, and its modulation is a target for therapeutic intervention. nih.govbohrium.comnih.gov NPY receptors are G protein-coupled receptors involved in functions like feeding behavior and blood pressure regulation. medchemexpress.com Antagonists of the NPY Y1 receptor are being investigated for their potential in treating a range of conditions. For instance, selective NPY Y1 receptor antagonists have been shown to inhibit food intake induced by fasting or by direct NPY application in rodent models.

Adenosine (B11128) Receptor Antagonism (e.g., A1 and A2A Receptors)

The 2-aminopyridine and 2-aminopyrimidine scaffolds have been successfully utilized to develop potent antagonists for adenosine A1 and A2A receptors. nih.govnih.gov These receptors are significant targets in the central nervous system, and their antagonists are being explored for the treatment of neurodegenerative conditions like Parkinson's disease. nih.govwikipedia.org

Dual antagonism of A1 and A2A receptors is considered a promising therapeutic strategy. nih.gov A1 receptor antagonism can promote the presynaptic release of dopamine (B1211576), while A2A receptor antagonism facilitates postsynaptic dopamine activity. nih.gov This dual action could help address both motor and non-motor symptoms of Parkinson's disease. nih.gov

A study focused on 2-aminopyrimidine derivatives identified a lead compound with high affinity for both A1 and A2A receptors. nih.gov The findings from this research are summarized in the table below.

| Compound | Receptor Target | Binding Affinity (Ki) |

| 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine | Adenosine A1 Receptor | 9.54 nM |

| Adenosine A2A Receptor | 6.34 nM |

This table presents the binding affinity (Ki values) of a lead 2-aminopyrimidine compound for adenosine A1 and A2A receptors, indicating potent dual antagonism. nih.gov

In vivo studies have further demonstrated the efficacy of these compounds, showing that they can attenuate haloperidol-induced catalepsy in rats, a model used to assess anti-Parkinsonian activity. nih.gov

Steroid Hormone Receptor Binding

The versatility of the 2-aminopyridine core extends to the modulation of steroid hormone receptors, which are crucial drug targets in endocrinology and oncology. nih.govwikipedia.org A novel series of 2-amino-4,6-diarylpyridines has been developed that function as ligands for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov

These compounds exhibit a modest selectivity for the ERα subtype. nih.gov The most potent analog from this series demonstrated a binding affinity (Ki) of 20 nM at the ERα receptor. nih.gov This research establishes the 2-amino-diarylpyridine structure as a new and promising template for designing selective estrogen receptor modulators (SERMs), which have tissue-specific agonist or antagonist effects. nih.gov

Enzyme Inhibition Studies

β-Glucuronidase Inhibition

Elevated activity of the enzyme β-glucuronidase is associated with several pathological conditions, including certain cancers and infections of the urinary tract. mdpi.comnih.gov Consequently, the discovery of potent inhibitors for this enzyme is an active area of research. mdpi.comnih.gov

A series of 2-aminopyrimidine derivatives, structurally related to this compound, were synthesized and evaluated for their β-glucuronidase inhibitory activity. mdpi.comsemanticscholar.orgsemanticscholar.orgnih.govresearchgate.net This research identified a highly potent inhibitor that was significantly more effective than the standard reference compound, D-saccharic acid 1,4-lactone. mdpi.comnih.gov

The comparative inhibitory activities are detailed in the table below.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| Lead 2-Aminopyrimidine Derivative (Compound 24) | β-Glucuronidase | 2.8 ± 0.10 µM |

| D-Saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 µM |

This table compares the IC50 values of a lead 2-aminopyrimidine derivative and the standard inhibitor against β-glucuronidase, demonstrating the superior potency of the synthesized compound. mdpi.comnih.gov

This study successfully identified a new class of β-glucuronidase inhibitors based on the 2-aminopyrimidine scaffold, opening avenues for the development of new pharmaceutical products for related diseases. semanticscholar.orgsemanticscholar.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Research into the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical area of investigation for potential therapeutic agents targeting neurodegenerative diseases, particularly Alzheimer's disease. While direct studies on this compound are not extensively documented in publicly available research, the foundational structural components of this molecule—the 2-aminopyridine scaffold and the morpholine moiety—are present in various compounds that have demonstrated notable inhibitory activity against these cholinesterase enzymes.

The 2-aminopyridine nucleus is a key feature in a number of compounds designed as cholinesterase inhibitors. For instance, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of both AChE and BuChE. nih.gov Structure-activity relationship (SAR) studies on these derivatives have revealed that modifications enhancing molecular volume and altering electronic properties can increase binding affinity to the enzymes. nih.gov Although generally weaker than potent inhibitors like tacrine, the dual anti-inflammatory and cholinesterase inhibiting properties of these aminopyridine derivatives suggest a potential for multi-target therapeutic approaches. nih.gov

Similarly, the morpholine ring is a common constituent in a variety of pharmacologically active compounds, including those with cholinesterase inhibitory effects. The morpholine moiety can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability, and can also participate in key interactions with the active sites of enzymes. nih.gov For example, a series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group displayed significant inhibitory activities against both AChE and BuChE. mdpi.comnih.gov Kinetic analyses of these compounds have often indicated a mixed-type inhibition, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. mdpi.comnih.gov

The inhibitory potential of compounds bearing these structural motifs is often quantified by their half-maximal inhibitory concentration (IC50) values. The following interactive table provides examples of IC50 values for various 2-aminopyridine and morpholine derivatives against AChE and BuChE, illustrating the range of activities observed in these classes of compounds.

Interactive Data Table: Cholinesterase Inhibition by 2-Aminopyridine and Morpholine Derivatives

| Compound Class | Specific Compound Example | Target Enzyme | IC50 (µM) | Reference |

| 2-Aminopyridine Derivatives | Derivatives of 2-amino-4,6-dimethylpyridine | AChE & BuChE | Moderately Active | nih.gov |

| Morpholine-containing Quinoline Derivatives | Compound 11g | AChE | 1.94 ± 0.13 | mdpi.comnih.gov |

| Morpholine-containing Quinoline Derivatives | Compound 11g | BuChE | 28.37 ± 1.85 | mdpi.comnih.gov |

| Morpholine-based Chalcones | Compound MO5 | AChE | 6.1 | tandfonline.comtandfonline.com |

| Phenoxyethyl Morpholine Derivatives | Compound 5c | AChE | 0.50 | nih.gov |

Topoisomerase Inhibition

The 2-aminopyridine scaffold is not a classic pharmacophore for topoisomerase inhibition in the same way that structures like acridine (B1665455) or camptothecin (B557342) are. nih.govnih.gov However, the broader class of nitrogen-containing heterocyclic compounds has been explored for this activity. For instance, certain 7-azaindenoisoquinolines, which are structurally more complex but also contain a pyridine ring, have been developed as topoisomerase I inhibitors. nih.gov The introduction of the nitrogen atom into the aromatic system is thought to facilitate interactions with DNA. nih.gov

The morpholine moiety is frequently incorporated into the side chains of various topoisomerase inhibitors. nih.gov Its role is often to improve the pharmacokinetic properties of the parent compound, such as aqueous solubility and metabolic stability. For example, morpholine rings are present in the structures of several experimental and clinically evaluated PI3K/mTOR inhibitors that also exhibit off-target effects on topoisomerases. acs.org In some instances, the morpholine group itself can engage in hydrogen bonding interactions within the enzyme's active site. acs.org Recently, novel morpholine derivatives have been synthesized and evaluated as potential topoisomerase II inhibitors, with molecular docking studies suggesting favorable binding interactions. wisdomlib.org

The following table summarizes the activity of some compounds containing pyridine or morpholine moieties against topoisomerases.

Interactive Data Table: Topoisomerase Inhibition by Related Heterocyclic Compounds

| Compound Class | Specific Compound Example | Target Enzyme | Activity | Reference |

| 7-Azaindenoisoquinolines | Morpholinopropyl analogues | Topoisomerase I | Active Inhibitors | nih.gov |

| Acridine Derivatives | Various | Topoisomerase IIα | Inhibition at 100 µM | nih.gov |

| Morpholine Derivatives | Compounds M5 and M2 | Topoisomerase II | Anticancer Activity | wisdomlib.org |

Computational and Theoretical Research

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a chemical entity and evaluating the resulting changes in efficacy, researchers can identify key pharmacophoric features and optimize lead compounds.

Correlation between Chemical Structure and Biological Activity

The biological activity of 2-aminopyridine (B139424) derivatives is intricately linked to their chemical architecture. The 2-aminopyridine scaffold itself is recognized as a crucial element for establishing interactions with target proteins. For instance, in the context of neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminopyridine head is vital for interacting with key amino acid residues, such as glutamate, at the active site. nih.gov

Impact of Substituents on Potency and Selectivity

Systematic modifications of the 2-aminopyridine core have demonstrated the profound impact of substituents on both the potency and selectivity of these compounds as enzyme inhibitors. Research on a series of 2-amino-4-substituted pyridine-based nNOS inhibitors has provided valuable insights into these relationships. nih.gov

It has been observed that the installation of a lipophilic methyl group at the 4-position of the 2-aminopyridine can enhance both potency and isoform selectivity. Conversely, the introduction of electron-withdrawing groups, such as fluorinated alkyl species, at the same position can lead to a decrease in potency. nih.gov This is likely due to a reduction in the basicity of the 2-aminopyridine head, which weakens the crucial hydrogen bonding interactions with the target enzyme. nih.gov Even a seemingly minor change, such as replacing the 2-aminopyridine with a 2-aminopyrimidine (B69317), can result in a significant loss of potency. nih.gov

The steric bulk of substituents also plays a critical role in determining isoform selectivity. For example, in nNOS inhibitors, variations in the size of aliphatic groups on an amine tail, while retaining a 4-methyl substituent on the pyridine (B92270) head, have been shown to be a determining factor in selectivity. nih.gov

| Compound/Modification | Substituent at 4-position | Effect on Potency | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Analog with 4-methyl group | Methyl | Improved | Improved | nih.gov |

| Analog with 4-methoxyl group | Methoxyl (electron-donating) | Decreased (5-fold) | Not specified | nih.gov |

| Analogs with fluorinated alkyl groups | CF2H, CF3 (electron-withdrawing) | Decreased | Not specified | nih.gov |

| Bioisosteric replacement with 2-aminopyrimidine | - | Decreased (438-fold loss) | Not specified | nih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Prediction of Binding Modes with Target Proteins

Molecular docking simulations have been successfully employed to predict the binding modes of 2-aminopyridine derivatives with their target proteins. For instance, in the case of 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, docking studies were conducted to assess their antithrombotic activity by predicting their interaction with the protease domain of coagulation factor XI. d-nb.info These simulations can reveal the orientation of the ligand within the binding pocket and identify key intermolecular interactions. The accuracy of these predictions is often evaluated by comparing the root-mean-square deviation (RMSD) of the docked pose to a known crystallographic binding mode. nih.gov

Investigation of Ligand-Enzyme Interactions

A primary goal of molecular docking is to elucidate the specific interactions between a ligand and its target enzyme. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex and for the biological activity of the ligand.

Docking studies on aminothiazole and aminopyridine derivatives have demonstrated their ability to form significant interactions with multiple protein targets. nih.gov For example, the analysis of docked complexes can reveal Pi-Pi T-shaped bonds, Pi-alkyl interactions, and multiple hydrogen bonds with specific amino acid residues in the active site. d-nb.info The binding energy of these interactions can also be calculated, providing a quantitative measure of the affinity of the ligand for the protein. The presence of specific functional groups, such as a thiourea (B124793) fragment, has been shown to increase the affinity for the target protein. d-nb.info

| Compound Class | Target Protein | Observed Interactions | Reference |

|---|---|---|---|

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Coagulation factor XI protease | Pi-Pi T-shaped bonds, Pi-alkyl interactions, hydrogen bonds | d-nb.info |

| Aminothiazole and aminopyridine derivatives | Multiple protein targets | Significant binding affinities | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of biological macromolecules and their complexes with ligands, offering insights that are not accessible through static modeling techniques.

Analysis of Enzyme-Ligand Complex Stability

No specific studies detailing the analysis of enzyme-ligand complex stability for 2-Amino-4-morpholinopyridine were found. Such an analysis would typically involve computational methods like molecular docking to predict the binding pose of the compound within the active site of a target enzyme, followed by molecular dynamics simulations to assess the stability of the resulting complex over time. These simulations provide insights into the binding energy, conformational changes, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the affinity and stability of the ligand-enzyme complex. Without experimental or computational data for this specific compound, any discussion on this topic would be purely speculative.

ADMET Prediction and Pharmacokinetic Modeling

Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity

There is no available information from in silico ADMET prediction or pharmacokinetic modeling studies specifically for this compound. A computational assessment in this area would typically involve using various predictive models to estimate properties such as intestinal absorption, plasma protein binding, metabolic pathways (e.g., cytochrome P450 metabolism), routes of excretion, and potential toxicities (e.g., cardiotoxicity, hepatotoxicity, mutagenicity).

Prediction of Membrane Permeability and Efflux

No data exists in the public domain regarding the predicted membrane permeability or its potential as a substrate for efflux transporters (like P-glycoprotein) for this compound. These predictions are crucial for understanding a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which is a key determinant of its bioavailability and distribution within the body.

Further research, including dedicated computational and experimental studies, is required to characterize the properties of this compound.

Applications in Drug Discovery and Development

Identification of Novel Pharmacophores

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore, recognized for its ability to form crucial hydrogen bond interactions with various biological targets. rsc.org It serves as a versatile building block in the synthesis of diverse bioactive molecules. rsc.org The nitrogen atom in the pyridine (B92270) ring and the amino group can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule within the active site of a protein.

The morpholine (B109124) ring is also considered a privileged structure in medicinal chemistry. semanticscholar.orgnih.gov Its inclusion in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. researchgate.netnih.gov The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target. acs.org Furthermore, the morpholine group can help to orient the rest of the molecule in a favorable conformation for binding. researchgate.net

The combination of the 2-aminopyridine core and the morpholine ring in 2-Amino-4-morpholinopyridine creates a unique scaffold that can be exploited for the identification of novel pharmacophores for a variety of therapeutic targets.

Design and Synthesis of Drug Candidates

The 2-aminopyridine scaffold has been extensively utilized in the design and synthesis of a wide range of drug candidates targeting various diseases. The versatility of this core allows for chemical modifications at different positions to optimize potency, selectivity, and pharmacokinetic properties.

One area where 2-aminopyridine derivatives have shown significant promise is in the development of kinase inhibitors. For instance, derivatives of this scaffold have been investigated as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in colon cancer.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 29 (a 2-amino-pyridine derivative) | CDK8 | 46 |

Furthermore, 2-aminopyridine analogs have been developed as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2-amino-4-methylpyridine (B118599) | mouse iNOS | 6 |

| 2-amino-4-methylpyridine | human recombinant iNOS | 40 |

The synthesis of 2-morpholino-4-anilinoquinoline derivatives as potential antitumor agents has also been reported. nih.gov These compounds, which incorporate a morpholine moiety, have demonstrated cytotoxic activity against cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3c | HepG2 | 11.42 |

| Compound 3d | HepG2 | 8.50 |

| Compound 3e | HepG2 | 12.76 |

Targeted Drug Delivery Systems

While the 2-aminopyridine and morpholine moieties are integral to the pharmacodynamics and pharmacokinetics of many small molecule drugs, there is currently no publicly available research specifically detailing the use of "this compound" as a component of a targeted drug delivery system. Such systems often involve the conjugation of a drug to a targeting ligand, such as an antibody or a peptide, to enhance its delivery to specific cells or tissues. The chemical structure of this compound, with its primary amino group, could potentially be utilized for conjugation to a delivery vehicle. However, further research is required to explore this application.

Preclinical and Clinical Trial Relevance

For example, a novel 2-aminopyridine derivative has been identified as a potent and selective inhibitor of the Nav1.8 sodium channel, a target for pain. nih.gov This compound demonstrated good oral bioavailability in multiple preclinical species and showed efficacy in a nonhuman primate pain model. nih.gov

| Compound | Species | Oral Bioavailability (%) |

|---|---|---|

| Compound 20 (a 2-aminopyridine derivative) | Rat | 82 |

| Dog | 45 | |

| Rhesus Monkey | 77 |

The favorable pharmacokinetic profiles of such derivatives underscore the potential of the 2-aminopyridine core in developing orally available drugs. The morpholine moiety is also known to improve the pharmacokinetic properties of drug candidates, including metabolic stability and solubility. researchgate.netnih.gov While specific data for this compound is lacking, the collective evidence from its structural components suggests that it represents a promising scaffold for the development of future therapeutics. Further investigation into the biological activities and preclinical profile of this compound is warranted to fully elucidate its therapeutic potential.

Emerging Research Directions and Future Perspectives

Exploration of New Therapeutic Areas

The structural backbone of 2-Amino-4-morpholinopyridine, which combines both aminopyridine and morpholine (B109124) moieties, offers a versatile scaffold for drug design, opening up possibilities in a wide range of therapeutic areas. nih.govresearchgate.net The aminopyridine component is a known pharmacophore, with compounds like 4-aminopyridine (B3432731) being used to treat conditions such as multiple sclerosis. nih.govnih.gov The morpholine ring is also a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.gov

Current research into analogous compounds suggests several promising directions for this compound derivatives:

Neurodegenerative Diseases: The morpholine scaffold is known to enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system (CNS). tandfonline.comnih.gov This makes derivatives of this compound promising candidates for neurodegenerative disorders like Alzheimer's and Parkinson's disease. tandfonline.comacs.org

Oncology: Numerous pyridine (B92270) and morpholine-containing compounds have demonstrated potent anticancer activity. nih.govnih.govrjptonline.orgnih.gov For instance, certain 2-morpholino-4-anilinoquinoline derivatives have shown antitumor effects against liver cancer cell lines. nih.gov The exploration of this compound derivatives as inhibitors of key cancer-related enzymes, such as protein kinases, is a logical next step. rjptonline.org

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of aminopyridine derivatives are being investigated. For example, 4-aminopyridine has been shown to attenuate inflammation in burn injuries. nih.gov This suggests that this compound derivatives could be developed as novel anti-inflammatory agents.

Infectious Diseases: The aminopyridine scaffold is being explored for its potential against neglected tropical diseases caused by protozoa. nih.gov Furthermore, various pyridine derivatives have shown antibacterial activity, including against multidrug-resistant strains. nih.govrsc.org This opens the door for the development of new antibiotics based on the this compound structure.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Key Molecular Targets (Hypothetical) |

|---|---|---|

| Neurodegenerative Diseases | Enhanced blood-brain barrier permeability due to the morpholine moiety. tandfonline.comnih.gov | Cholinesterases, Monoamine oxidases, Secretases tandfonline.com |

| Oncology | Known anticancer activity of pyridine and morpholine derivatives. nih.govnih.govrjptonline.orgnih.gov | Protein kinases (e.g., CDKs, Src), PI3K acs.orgrjptonline.org |

| Inflammatory Diseases | Anti-inflammatory effects observed in related aminopyridine compounds. nih.gov | Inducible nitric oxide synthase (iNOS) nih.gov |

| Infectious Diseases | Activity of aminopyridines against protozoa and bacteria. nih.govnih.gov | Bacterial cell wall synthesis enzymes, parasitic enzymes |

Development of Advanced Characterization Techniques for Biological Systems

To fully understand the therapeutic potential of this compound derivatives, it is crucial to employ advanced techniques to characterize their interactions within biological systems. These methods can provide detailed insights into the mechanism of action, target engagement, and metabolic fate of these compounds.

Future research will likely leverage a combination of biophysical, structural, and imaging techniques:

High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in determining the three-dimensional structures of this compound derivatives bound to their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding further structure-based drug design.

Biophysical Interaction Analysis: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide quantitative data on the binding affinity and thermodynamics of drug-target interactions. This allows for a more precise understanding of the potency and selectivity of the compounds.

Advanced Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) based techniques are essential for studying the metabolism of this compound derivatives in vitro and in vivo. dovepress.com High-resolution mass spectrometry can identify and quantify metabolites, providing crucial information for optimizing the pharmacokinetic properties of lead compounds.

In Vivo Imaging: The synthesis of radiolabeled analogues of this compound could enable the use of non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize the distribution and target engagement of these compounds in living organisms. nih.gov This can provide valuable information on whether the drug is reaching its intended target in the body.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Key applications of AI and ML in the context of this compound include:

Predictive Modeling: ML algorithms can be trained on existing data for similar compounds to build models that predict the biological activity, physicochemical properties, and potential toxicity of new this compound derivatives. arxiv.orgnih.govresearchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By providing the model with a set of desired characteristics, such as high potency against a specific target and good pharmacokinetic properties, it can generate novel this compound derivatives that have a higher probability of success.

Structure-Activity Relationship (SAR) Analysis: Explainable AI can help to elucidate the complex relationships between the chemical structure of this compound derivatives and their biological activity. nih.gov This can provide medicinal chemists with a deeper understanding of the SAR, enabling more rational and efficient optimization of lead compounds.

Table 2: AI and Machine Learning in the Development of this compound Derivatives

| Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Using ML to forecast the activity and properties of new derivatives. arxiv.orgnih.govresearchgate.net | Reduced time and cost of screening; prioritization of high-potential compounds. |

| De Novo Design | Employing generative AI to create novel molecules with desired features. nih.gov | Exploration of novel chemical space; design of highly optimized drug candidates. |

| SAR Analysis | Utilizing explainable AI to understand structure-activity relationships. nih.gov | More efficient lead optimization; rational design of more potent and selective compounds. |

Green Chemistry Approaches in Synthesis of Derivatives

As the pharmaceutical industry moves towards more sustainable practices, the adoption of green chemistry principles in the synthesis of this compound and its derivatives is becoming increasingly important. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Future research in this area will likely focus on:

Catalyst-Free and Solvent-Free Reactions: Developing synthetic methods that donot require a catalyst or are conducted without a solvent can significantly reduce the environmental impact of the synthesis. nih.govmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields, leading to more efficient and energy-saving processes. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of green chemistry.

Efficient Synthesis of the Morpholine Moiety: Recent advancements in the green synthesis of morpholines, for example, from 1,2-amino alcohols, can be applied to the synthesis of this compound derivatives. chemrxiv.orgchemrxiv.org

Addressing Resistance Mechanisms in Therapeutic Applications

The development of drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.gov As therapeutic applications of this compound derivatives are explored, it will be crucial to anticipate and address potential mechanisms of resistance.

Strategies to overcome drug resistance include:

Combination Therapies: Combining a this compound derivative with other drugs that have different mechanisms of action can reduce the likelihood of resistance emerging. nih.govmdpi.com

Development of Second-Generation Inhibitors: If resistance arises due to mutations in the drug target, new derivatives can be designed to be effective against the mutated target.

Targeting Resistance Mechanisms: In some cases, it may be possible to develop drugs that directly inhibit the mechanisms of resistance, such as efflux pumps that remove the drug from the cell. biotech-asia.org

Drug Repurposing: Existing drugs could be repurposed to be used in combination with this compound derivatives to overcome resistance. nih.gov

By proactively investigating potential resistance mechanisms and developing strategies to counteract them, the long-term therapeutic potential of this compound derivatives can be maximized.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-morpholinopyridine, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution reactions between 2-chloro-4-morpholinopyridine and ammonia under high-pressure conditions. Optimization includes varying solvent systems (e.g., ethanol or THF), temperature (80–120°C), and catalyst use (e.g., palladium-based catalysts for cross-coupling). Purity can be enhanced via recrystallization in ethanol/water mixtures .